molecular formula C9H23Br2N3S B13824921 2-(Azaniumylcarbonimidoyl)sulfanylethyl-triethylazanium dibromide CAS No. 34521-14-7

2-(Azaniumylcarbonimidoyl)sulfanylethyl-triethylazanium dibromide

Katalognummer: B13824921
CAS-Nummer: 34521-14-7
Molekulargewicht: 365.17 g/mol
InChI-Schlüssel: DHKOLFMPDMWNNZ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Azaniumylcarbonimidoyl)sulfanylethyl-triethylazanium dibromide is a chemical compound known for its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azaniumylcarbonimidoyl)sulfanylethyl-triethylazanium dibromide typically involves the reaction of aziridines and azetidines. These compounds are used as building blocks for polyamines through anionic and cationic ring-opening polymerization . The reaction conditions often require controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Azaniumylcarbonimidoyl)sulfanylethyl-triethylazanium dibromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Wissenschaftliche Forschungsanwendungen

2-(Azaniumylcarbonimidoyl)sulfanylethyl-triethylazanium dibromide has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and interactions with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Azaniumylcarbonimidoyl)sulfanylethyl-triethylazanium dibromide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(C-azaniumylcarbonimidoyl)sulfanylethyl-triethylazanium dibromide
  • Other aziridine and azetidine derivatives

Uniqueness

2-(Azaniumylcarbonimidoyl)sulfanylethyl-triethylazanium dibromide is unique due to its specific structure and reactivity

Eigenschaften

CAS-Nummer

34521-14-7

Molekularformel

C9H23Br2N3S

Molekulargewicht

365.17 g/mol

IUPAC-Name

2-carbamimidoylsulfanylethyl(triethyl)azanium;bromide;hydrobromide

InChI

InChI=1S/C9H22N3S.2BrH/c1-4-12(5-2,6-3)7-8-13-9(10)11;;/h4-8H2,1-3H3,(H3,10,11);2*1H/q+1;;/p-1

InChI-Schlüssel

DHKOLFMPDMWNNZ-UHFFFAOYSA-M

Kanonische SMILES

CC[N+](CC)(CC)CCSC(=N)N.Br.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.